2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

structure–activity relationship kinase inhibitor design pharmacophore modeling

The compound 2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-13-9, molecular formula C24H20FN3O2, molecular weight 401.44 g/mol) is a fully synthetic indolizine-1-carboxamide derivative belonging to a chemotype that has been explicitly claimed as an inhibitor of casein kinase 1 delta (CK1δ) for the treatment of neurodegenerative tauopathies including Alzheimer's disease. The indolizine core scaffold—2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide—has been co-crystallized with the serine/threonine protein kinase PknG from Mycobacterium tuberculosis (PDB: 7q52), confirming its capacity to engage kinase ATP-binding pockets.

Molecular Formula C24H20FN3O2
Molecular Weight 401.441
CAS No. 898453-13-9
Cat. No. B2928676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
CAS898453-13-9
Molecular FormulaC24H20FN3O2
Molecular Weight401.441
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C24H20FN3O2/c1-14-6-7-15(2)18(13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-13H,26H2,1-2H3,(H,27,30)
InChIKeyNHWWAPZNEFANPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-13-9): Structural and Pharmacological Baseline for Informed Procurement


The compound 2-amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-13-9, molecular formula C24H20FN3O2, molecular weight 401.44 g/mol) is a fully synthetic indolizine-1-carboxamide derivative belonging to a chemotype that has been explicitly claimed as an inhibitor of casein kinase 1 delta (CK1δ) for the treatment of neurodegenerative tauopathies including Alzheimer's disease [1]. The indolizine core scaffold—2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide—has been co-crystallized with the serine/threonine protein kinase PknG from Mycobacterium tuberculosis (PDB: 7q52), confirming its capacity to engage kinase ATP-binding pockets [2]. The compound is also structurally encompassed within the Markush claims of patents describing neuroreceptor-active (dopamine D3/D2) indolizine carboxamides [3]. Its defining structural feature is the 2,5-dimethylphenyl substituent on the carboxamide nitrogen, which distinguishes it from the unsubstituted carboxamide lead compound (Compound 987) and the N-methyl analog (Compound A) within the CK1δ inhibitor patent family.

Why Indolizine-1-Carboxamide Analogs Cannot Be Considered Interchangeable: The Critical Role of N-Aryl Substitution in 2-Amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-13-9)


Within the indolizine-1-carboxamide chemotype, even minor permutations of the N-phenyl substituent produce fundamentally divergent target engagement profiles. The unsubstituted carboxamide lead, 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide (Compound 987), is identified as the most preferred CK1δ inhibitor embodiment across multiple patent families [1]. Critically, monomethylation of the 2-amino group to yield 2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide (Compound A) was shown to reduce off-target interactions with p38α, TGFBR1, ALK4, EGFR, RIPK2, YES, EphA2, and LCK by altering hydrogen bonding with the gatekeeper residue, while simultaneously increasing CK1δ potency and conferring brain permeability [2]. Our target compound introduces a bulkier 2,5-dimethylphenyl group at the carboxamide nitrogen—a substitution not exemplified in either the CK1δ or dopamine D3 patent families—which is expected to profoundly alter both the kinase selectivity fingerprint and the receptor binding profile by modulating steric occupancy, hydrogen-bonding capacity, and lipophilicity within the target binding pocket [3]. A generic or nearest-neighbor analog with an unsubstituted, monomethyl, or differently positioned dimethylphenyl group cannot recapitulate this specific pharmacophore geometry.

Quantitative Differentiation Evidence for 2-Amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-13-9) Relative to Its Closest Structural Analogs


Structural Differentiation: N-(2,5-Dimethylphenyl) Substituent Confers a Pharmacophore Geometry Absent from Exemplified CK1δ and Dopamine D3 Patent Leads

The target compound bears a 2,5-dimethylphenyl carboxamide substituent that is structurally absent from all exemplified preferred compounds in both the CK1δ inhibitor patent families (where the carboxamide remains unsubstituted, i.e., –C(=O)NH2) [1] and the dopamine D3-selective indolizine carboxamide patent family (where exemplified N-substituents include 4-(2-methoxyphenyl)piperazin-1-yl and related extended arylpiperazine motifs) [2]. Two direct comparators are identified: (a) Compound 987—2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide—the unsubstituted carboxamide lead claimed as the most preferred CK1δ inhibitor [1]; and (b) Compound A—2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide—the N-methyl analog for which improved selectivity and brain permeability were explicitly demonstrated [3]. The 2,5-dimethylphenyl substitution in the target compound introduces a divergent steric and electronic environment at the carboxamide terminus that is predicted to modulate target residence time, isoform selectivity, and blood–brain barrier penetration relative to both comparators.

structure–activity relationship kinase inhibitor design pharmacophore modeling

Kinase Target Engagement Validation: Co-Crystal Structure of the Core Scaffold with PknG Confirms ATP-Binding Pocket Occupancy

The core scaffold 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide—identical to the target compound save for the N-(2,5-dimethylphenyl) substituent—has been co-crystallized with the serine/threonine protein kinase PknG from Mycobacterium tuberculosis (PDB ID: 7q52), demonstrating unambiguous occupancy of the kinase ATP-binding pocket [1]. This experimentally validated kinase binding mode provides direct structural evidence that the indolizine-1-carboxamide scaffold is competent for kinase active-site engagement, supporting the CK1δ inhibition claims made in the patent literature for this chemotype [2]. In contrast, the neuroreceptor-active indolizine carboxamide patent family (WO2006015737) discloses dopamine D3 receptor binding (Ki values in the nanomolar range for optimized analogs) via a fundamentally different pharmacophore model requiring an extended arylpiperazine motif at the carboxamide terminus rather than a simple N-aryl group [3].

kinase inhibition X-ray crystallography target engagement

Predicted Physicochemical and Drug-Likeness Differentiation: N-(2,5-Dimethylphenyl) Substitution Shifts logP and Molecular Weight Beyond Exemplified Patent Leads

The N-(2,5-dimethylphenyl) substituent substantially alters the physicochemical profile of the target compound relative to the closest exemplified CK1δ inhibitor leads [1]. Measured properties for the core scaffold (lacking the N-aryl substituent) are available from ChemDiv: molecular weight 297.29 g/mol, logP 0.733, logD 0.733, hydrogen bond donor count 4, hydrogen bond acceptor count 4, polar surface area 65.61 Ų . The addition of the 2,5-dimethylphenyl group to the carboxamide nitrogen increases the molecular weight to 401.44 g/mol and is predicted to increase logP by approximately 2.0–2.5 log units (estimated by fragment-based calculation) while reducing the hydrogen bond donor count by one (conversion of primary amide –C(=O)NH2 to secondary amide –C(=O)NH–Ar) . These shifts have direct implications for blood–brain barrier penetration, plasma protein binding, and metabolic stability—all critical parameters for the neurodegenerative disease indications targeted by the CK1δ inhibitor patent family [1].

drug-likeness physicochemical profiling ADME prediction

Gatekeeper Residue Selectivity Rationale: N-Substitution Strategy Mirrors the Mono-Methylation Selectivity Gain Demonstrated for Compound A

The CK1δ inhibitor patent US20180186786A1 explicitly teaches that mono-methylation of the 2-amino group (converting –NH2 to –NH(CH3) in Compound A) reduces hydrogen-bonding interactions with the gatekeeper residue (Thr106 in p38α, and analogous residues in TGFBR1, ALK4, EGFR, RIPK2, YES, EphA2, and LCK) because the gatekeeper methionine (Met85) in CK1δ is less adept at forming hydrogen bonds via its thioether side chain [1]. This mono-methylation strategy simultaneously increased CK1δ potency and selectivity over the unsubstituted 2-amino analog [1]. The target compound retains the unsubstituted 2-amino group but introduces a 2,5-dimethylphenyl substituent at the carboxamide nitrogen, representing an orthogonal N-substitution strategy that may differentially modulate selectivity against the same anti-target panel [2]. The 2,5-dimethyl substitution pattern creates steric hindrance around the amide bond that could restrict the conformational flexibility of the carboxamide group, potentially altering the presentation of the 2-amino group to the gatekeeper residue in a manner distinct from both the unsubstituted parent and the N-methyl analog.

kinase selectivity gatekeeper residue off-target profiling

Recommended Application Scenarios for 2-Amino-N-(2,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 898453-13-9) Based on Verified Evidence Dimensions


Kinase Selectivity Panel Screening: Probing CK1δ Gatekeeper Residue Interactions with an Orthogonal N-Substitution Chemotype

This compound is best deployed as a structurally distinct probe within a kinase selectivity panel designed to interrogate the structure–activity relationship around the CK1δ gatekeeper residue (Met85). The retention of the free 2-amino group combined with the bulky N-(2,5-dimethylphenyl) carboxamide substitution provides a chemotype that is orthogonal to both the unsubstituted primary amide lead (Compound 987) and the N-methyl-2-amino analog (Compound A) described in US20180186786A1 [1]. Researchers profiling kinase selectivity across the CK1 family and anti-targets (p38α, EGFR, TGFBR1) should include this compound alongside Comparators 987 and A to map the contribution of carboxamide N-substitution to the selectivity fingerprint.

Structure-Based Drug Design: Leveraging PknG Co-Crystal Structure for Indolizine-1-Carboxamide Scaffold Optimization

The availability of a co-crystal structure of the core indolizine-1-carboxamide scaffold with PknG kinase (PDB: 7q52) [2] enables structure-based optimization campaigns. The target compound serves as a starting point for modeling the effects of N-aryl substitution on binding pose, hydrogen-bonding networks, and solvent exposure within the ATP-binding pocket. Computational chemists and structural biologists can dock the target compound into the PknG binding site (or homology models of CK1δ) to predict how the 2,5-dimethylphenyl group alters binding interactions relative to the crystallized core scaffold.

CNS Drug Discovery Programs: Evaluating Blood–Brain Barrier Penetration Potential of N-Aryl Indolizine-1-Carboxamides

Given that the CK1δ inhibitor patent family explicitly targets neurodegenerative diseases requiring brain exposure [1], and that the N-methyl analog (Compound A) was specifically optimized for brain permeability [3], the target compound—with its increased lipophilicity (predicted logP ≈ 2.7–3.2 vs. 0.733 for the core scaffold) and reduced hydrogen bond donor count—represents a valuable comparator for assessing how N-aryl substitution affects CNS penetration within this chemotype. Parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies comparing the target compound with Compound 987 and Compound A can quantify the contribution of the 2,5-dimethylphenyl group to brain uptake.

Chemical Biology Tool Compound Development: Differentiating CK1δ-Mediated from Dopamine D3-Mediated Cellular Effects

The indolizine-1-carboxamide scaffold straddles two distinct pharmacological classes: CK1δ kinase inhibition (requiring a simple carboxamide or small N-substituent) [1] and dopamine D3 receptor modulation (requiring an extended arylpiperazine motif) [4]. The target compound, with its N-(2,5-dimethylphenyl) group that is structurally distinct from both the simple amide of CK1δ leads and the arylpiperazine of D3 leads, can serve as a selectivity control compound in cellular assays designed to deconvolute CK1δ-mediated signaling (tau phosphorylation, circadian rhythm modulation) from D3-mediated signaling (cAMP modulation, β-arrestin recruitment).

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